![molecular formula C11H22Cl2N2O B1525513 1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride CAS No. 1315367-83-9](/img/structure/B1525513.png)
1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride
Overview
Description
“1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1315367-83-9 . It has a molecular weight of 269.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-piperidinylmethyl)-2-piperidinone dihydrochloride . The InChI code is 1S/C11H20N2O.2ClH/c14-11-3-1-2-8-13(11)9-10-4-6-12-7-5-10;;/h10,12H,1-9H2;2*1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.21 . It is a solid substance at room temperature . The InChI key for this compound is CCAOZSMVOXZOQD-UHFFFAOYSA-N .Scientific Research Applications
1. Antitumor Activity
7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11; Irinotecan), a derivative closely related to the chemical structure of interest, has been a focal point in cancer research. As a semisynthetic analogue of camptothecin (CPT), CPT-11 demonstrated substantial antitumor activity against various cancers, including lung, colorectal, and cervical cancers in clinical trials. This compound is particularly notable for its mechanism involving the inhibition of topoisomerase I, crucial in DNA replication and cell division, highlighting its potential in chemotherapy regimens (Rowinsky et al., 1994).
2. HIV-1 Protease Inhibition
Compounds structurally similar to 1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride have been explored for their potential in treating HIV. L-735,524, a potent HIV-1 protease inhibitor undergoing clinical evaluation, is one such example. The metabolites of this compound were thoroughly studied to understand its pharmacokinetics and the role of specific metabolic pathways in its elimination (Balani et al., 1995).
3. Enhancement of Bioavailability
The bioavailability enhancement properties of piperidine compounds, a key component in the structure , have been recognized in scientific research. Piperine, a derivative of piperidine, has been shown to significantly improve the absorption of various substances, including iron and medications, highlighting its potential to enhance the efficacy of dietary supplements and drugs (Fernández-Lázaro et al., 2020).
4. Malaria Treatment
Dihydroartemisinin-piperaquine, incorporating a piperidine structure, has been effectively used in treating malaria, demonstrating its efficacy as a preventive measure against this disease. The compound's effectiveness in reducing the incidence of malaria, parasitemia, and anemia in specific populations underscores its significance in antimalarial treatment strategies (Nankabirwa et al., 2014).
5. Antipsychotic and Cognitive Enhancement Effects
Piperidine structures have been involved in the development of treatments for psychiatric conditions. For instance, compounds like carpipramine and CX516, which have piperidine as a core component, have been investigated for their antipsychotic properties and potential cognitive enhancement effects in the treatment of schizophrenia (Eckmann, 1976); (Marenco et al., 2002); (Marenco et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-(piperidin-4-ylmethyl)piperidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.2ClH/c14-11-3-1-2-8-13(11)9-10-4-6-12-7-5-10;;/h10,12H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAOZSMVOXZOQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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